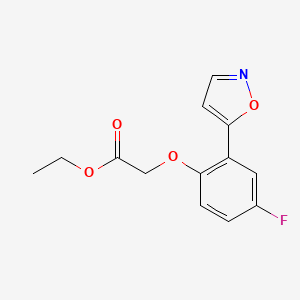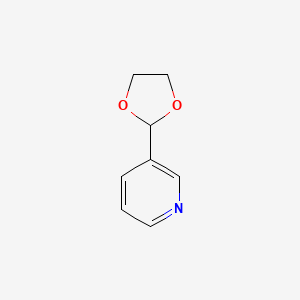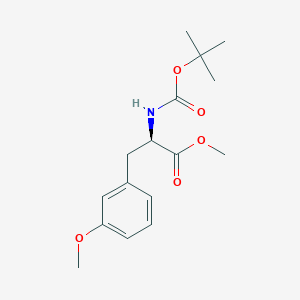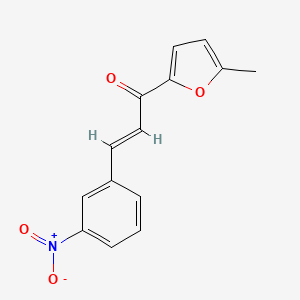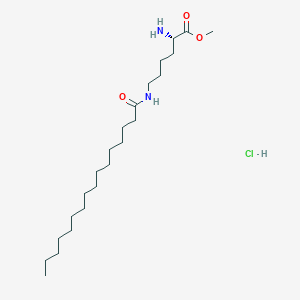
H-L-Lys(Palm)-OMe*HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Lys(Palm)-OMe*HCl, also known as palmitoyl-L-lysine hydrochloride, is a type of lipopeptide that is widely used in biochemical and physiological research. It is a derivative of the amino acid L-lysine, and is composed of a lysine residue attached to a palmitoyl group. This compound has been studied for its potential use in a variety of lab experiments and research applications, due to its ability to interact with cell membranes and proteins. In
Scientific Research Applications
H-L-Lys(Palm)-OMe*HCl has been studied for its potential use in a variety of scientific research applications, due to its ability to interact with cell membranes and proteins. It has been used in studies of cell signaling, membrane transport, and protein-protein interactions, as well as in studies of the effects of drugs and toxins on cell membranes. Additionally, it has been used in studies of the structure and function of cell membranes, and in studies of the effects of drugs on the nervous system.
Mechanism of Action
H-L-Lys(Palm)-OMe*HCl is believed to interact with cell membranes and proteins by forming hydrogen bonds with the hydrophilic headgroups of the lipids and proteins. This interaction allows the compound to alter the structure and function of the cell membrane, as well as to interact with proteins, allowing it to affect their structure and function. Additionally, the palmitoyl group of the compound is believed to interact with the hydrophobic regions of the cell membrane, allowing it to alter its structure and function.
Biochemical and Physiological Effects
H-L-Lys(Palm)-OMe*HCl has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can affect the structure and function of cell membranes, as well as the structure and function of proteins. Additionally, it has been shown to affect the activity of enzymes, as well as the activity of ion channels. It has also been shown to affect the expression of genes, as well as the metabolism of cells.
Advantages and Limitations for Lab Experiments
H-L-Lys(Palm)-OMe*HCl has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe to handle and use in experiments. However, there are also some limitations to its use. It is relatively expensive, and can be difficult to obtain in large quantities. Additionally, its effects on biochemical and physiological processes are not fully understood, making it difficult to predict its effects in experiments.
Future Directions
There are several potential future directions for the use of H-L-Lys(Palm)-OMe*HCl in scientific research. One potential direction is to use the compound to study the effects of drugs and toxins on cell membranes and proteins. Additionally, the compound could be used to study the structure and function of cell membranes, as well as the structure and function of proteins. Additionally, the compound could be used to study the effects of drugs on the nervous system, as well as the metabolism of cells. Finally, the compound could be used to study the effects of drugs on gene expression.
Synthesis Methods
H-L-Lys(Palm)-OMe*HCl is synthesized from the amino acid L-lysine by attaching a palmitoyl group to the lysine residue. This is typically done using a reaction between the lysine residue and palmitoyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine. The reaction produces a mixture of the desired product, H-L-Lys(Palm)-OMe*HCl, and a byproduct, HCl, which is then removed by filtration or distillation.
properties
IUPAC Name |
methyl (2S)-2-amino-6-(hexadecanoylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N2O3.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(26)25-20-17-16-18-21(24)23(27)28-2;/h21H,3-20,24H2,1-2H3,(H,25,26);1H/t21-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIHHZCYDFFYHP-BOXHHOBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Lys(Palm)-OMe*HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}propanoic acid](/img/structure/B6353514.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353551.png)
![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)
![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)


